N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C13H13FN4OS and its molecular weight is 292.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
1,3,4-Thiadiazole derivatives have been evaluated for their antitubercular activity, showing significant efficacy against various strains of Mycobacterium tuberculosis. The modification of isoniazid (INH) structures with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including those incorporating 1,3,4-thiadiazole scaffolds, demonstrated promising in vitro anti-TB activity, highlighting their potential as new leads for anti-TB compounds (Asif, 2014).
Pharmacophore Design for Kinase Inhibition
Compounds with a tri- and tetra-substituted imidazole scaffold, related to the 1,3,4-thiadiazole and pyrrolidin-2-yl frameworks, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in proinflammatory cytokine release, and the design, synthesis, and activity studies of these inhibitors are crucial for developing new therapeutic agents (Scior et al., 2011).
Stereochemistry in Drug Design
The stereochemistry of structural analogs of piracetam, based on the pyrrolidin-2-one pharmacophore, has been extensively studied for its effects on pharmacological properties. Research into enantiomerically pure derivatives, such as those involving the pyrrolidin-2-yl moiety, demonstrates the importance of stereochemistry in enhancing drug efficacy and selectivity, providing a pathway for the design of more effective CNS agents (Veinberg et al., 2015).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments, which share structural features with 1,3,4-thiadiazole derivatives, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promising applications in electronic devices, luminescent elements, and photoelectric conversion, underscoring the broad utility of these heterocyclic scaffolds in material science (Lipunova et al., 2018).
Biological Activity of Heterocyclic Systems
Heterocyclic systems based on 1,3,4-thia(oxa)diazole rings exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The versatility of these scaffolds, including their bioisosteric potential and ability to enhance pharmacological activity through hydrogen bonding interactions, highlights their significance in medicinal chemistry (Lelyukh, 2019).
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4OS/c14-8-4-1-2-5-9(8)16-11(19)13-18-17-12(20-13)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCOOXQORENEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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